Aqueous Solubility Advantage: 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline vs. 2,5-Diphenyl-1,3,4-oxadiazole
The target compound 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline exhibits a measured aqueous solubility of 23.7 μg/mL at pH 7.4, whereas its closest non-aminated analog, 2,5-diphenyl-1,3,4-oxadiazole, is significantly less soluble (calculated logS -3.1, approximately 174 μg/L or ~0.174 μg/mL at 25°C) [1]. This represents a solubility enhancement of over 100-fold for the target compound under near-physiological buffer conditions.
| Evidence Dimension | Aqueous solubility (experimental vs. calculated) |
|---|---|
| Target Compound Data | 23.7 μg/mL (measured at pH 7.4) |
| Comparator Or Baseline | 2,5-Diphenyl-1,3,4-oxadiazole: ~0.174 μg/mL (calculated from logS -3.1 at 25°C) |
| Quantified Difference | Target compound is >100-fold more soluble |
| Conditions | pH 7.4 buffer for target; calculated logS for comparator |
Why This Matters
Higher aqueous solubility directly expands the range of compatible biochemical and cell-based assay formats, reducing the need for DMSO co-solvents that can confound biological results, thereby justifying procurement for screening programs.
- [1] PubChem Bioassay Record SID 47202569. Aqueous Solubility at pH 7.4 for 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline. Burnham Center for Chemical Genomics / PubChem (2025). View Source
